molecular formula C19H18N2O2 B6018415 2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione

2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B6018415
M. Wt: 306.4 g/mol
InChI Key: YZSHDLABLJAZQT-UHFFFAOYSA-N
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Description

2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an indene core, which is known for its stability and reactivity. The presence of the dimethylamino group further enhances its chemical properties, making it a valuable subject for research and industrial applications.

Properties

IUPAC Name

2-[N-[4-(dimethylamino)phenyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12(20-13-8-10-14(11-9-13)21(2)3)17-18(22)15-6-4-5-7-16(15)19(17)23/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSHDLABLJAZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)N(C)C)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves a multi-step process. One common method includes the condensation reaction between 4-dimethylaminobenzaldehyde and an appropriate indene derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced indene derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation . The dimethylamino group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione stands out due to its indene core, which provides enhanced stability and reactivity. The presence of the dimethylamino group further distinguishes it by offering unique electronic properties that can be exploited in various applications.

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